molecular formula C7H5BrFNO B8766868 2-Bromo-1-(4-fluoropyridin-2-yl)ethanone

2-Bromo-1-(4-fluoropyridin-2-yl)ethanone

Cat. No.: B8766868
M. Wt: 218.02 g/mol
InChI Key: HCMWENGJFAOKBV-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluoropyridin-2-yl)ethanone is a brominated aromatic ketone characterized by a 4-fluoropyridin-2-yl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure combines the electron-withdrawing effects of fluorine and the pyridine ring, enhancing reactivity in nucleophilic substitution reactions.

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

2-bromo-1-(4-fluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5BrFNO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2

InChI Key

HCMWENGJFAOKBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens

2-Bromo-1-(4-chloro-pyridin-2-yl)ethanone (CAS 718595-36-9)
  • Structural Difference : Chlorine replaces fluorine at the pyridine 4-position.
  • Synthesis & Purity : Produced at ≥98% purity, similar to fluorinated analogs, but safety profiles differ due to chlorine’s toxicity .
2-Bromo-1-(4-iodophenyl)ethanone (CAS 31827-94-8)
  • Structural Difference : Iodine substituent on a phenyl ring instead of a fluoropyridine.
  • Impact : The bulky iodine atom increases steric hindrance, reducing reaction rates in crowded environments. Its polarizability may enhance stability in radical reactions .

Heterocyclic vs. Aromatic Substituents

2-Bromo-1-(pyridin-2-yl)ethanone (FM001)
  • Structural Difference : Lacks the 4-fluoro substituent on the pyridine ring.
  • This compound is used in antimycobacterial agent synthesis, highlighting the role of heterocycles in bioactivity .
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone
  • Structural Difference : Nitrothiophene replaces fluoropyridine.
  • Impact : The nitro group strongly withdraws electrons, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions. This compound participates in SRN1 mechanisms, useful for synthesizing α,β-unsaturated ketones .

Electron-Donating vs. Electron-Withdrawing Groups

2-Bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5)
  • Structural Difference : Methoxy group (-OCH₃) on a phenyl ring instead of fluoropyridine.
  • Impact : The electron-donating methoxy group increases electron density at the ketone carbon, reducing electrophilicity. This compound is pivotal in synthesizing therapeutic agents, demonstrating how substituents guide drug design .
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone (CAS 220131-30-6)
  • Structural Difference : Combines fluorine and hydroxyl groups on a phenyl ring.
  • Impact : The hydroxyl group introduces hydrogen bonding, improving solubility in polar solvents. This contrasts with fluoropyridinyl derivatives, where solubility is influenced by pyridine’s basicity .

Physicochemical Properties

Melting Points and Solubility
  • 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a): High melting point (280–282°C) due to strong π-π stacking and hydrogen bonding .
  • 2-Bromo-1-(4-fluorophenyl)ethanone Derivatives: Fluorine’s electronegativity likely lowers melting points compared to hydroxylated analogs (e.g., 86–87°C for 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) .
Density and Handling
  • 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone: High density (1.914 g/cm³) suggests compact molecular packing, requiring specialized storage .

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